molecular formula C6H12ClN3 B2998417 N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride CAS No. 1255718-03-6

N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Cat. No.: B2998417
CAS No.: 1255718-03-6
M. Wt: 161.63 g/mol
InChI Key: SOVIIHMLKAXBHM-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is a chemical compound with the empirical formula C6H13Cl2N3 and a molecular weight of 198.09 g/mol . This compound is part of the imidazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride typically involves the reduction of 1-methyl-4-imidazolecarboxylic acid. The process begins with the suspension of 1-methyl-4-imidazolecarboxylic acid in tetrahydrofuran (THF) at 0°C. Lithium aluminum hydride (LiAlH4) is then added dropwise to the suspension. The mixture is stirred overnight at room temperature and then heated to 50°C for one hour. Water and sodium sulfate (Na2SO4) are added to the mixture, and the resulting precipitate is filtered out .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically occur under controlled temperatures and in the presence of solvents like THF or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional functional groups, while reduction may produce simpler amine compounds.

Scientific Research Applications

N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

1255718-03-6

Molecular Formula

C6H12ClN3

Molecular Weight

161.63 g/mol

IUPAC Name

N-methyl-1-(5-methyl-1H-imidazol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H11N3.ClH/c1-5-3-8-6(9-5)4-7-2;/h3,7H,4H2,1-2H3,(H,8,9);1H

InChI Key

SOVIIHMLKAXBHM-UHFFFAOYSA-N

SMILES

CC1=CN=C(N1)CNC.Cl.Cl

Canonical SMILES

CC1=CN=C(N1)CNC.Cl

solubility

not available

Origin of Product

United States

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